N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC16353407
Molecular Formula: C19H21N3O4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O4 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C19H21N3O4/c1-10(2)14-9-13(17-11(3)22-26-19(17)21-14)18(23)20-12-6-7-15(24-4)16(8-12)25-5/h6-10H,1-5H3,(H,20,23) |
| Standard InChI Key | GNYKUNRDFYPNGF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=C(C=C3)OC)OC |
Introduction
N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl) oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of oxazolopyridine derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry. The specific structure of this compound allows it to interact with various biological targets, making it a candidate for further research in drug development.
Molecular Formula and Weight
-
Molecular Formula: C19H21N3O4
-
Molecular Weight: 355.4 g/mol
SMILES Notation
The SMILES notation for this compound is COc1ccc(NC(=O)c2cc(C(C)C)nc3onc(C)c23)cc1OC, which provides a concise representation of its molecular structure .
Synthesis and Characterization
The synthesis of N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl) oxazolo[5,4-b]pyridine-4-carboxamide typically involves several key steps, including the formation of the oxazolopyridine ring and the introduction of the 3,4-dimethoxyphenyl and propan-2-yl groups. Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity during synthesis.
Biological Activities and Potential Applications
This compound is often studied in relation to its biological activities and potential therapeutic effects. The synthesis and characterization of this compound have been documented in patent literature, which outlines its potential applications as a pharmaceutical agent, particularly in inhibiting certain biological pathways relevant to diseases such as cancer or inflammatory conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume